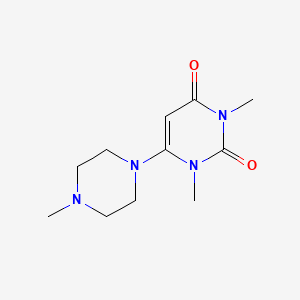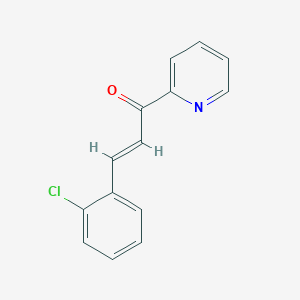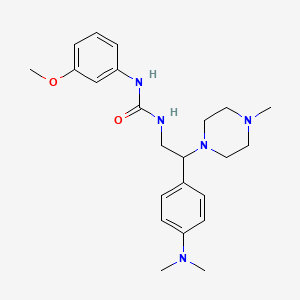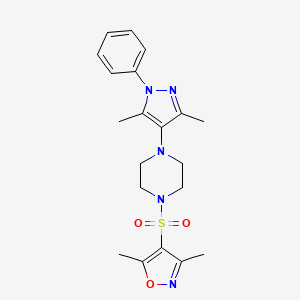
1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester, is a yellow crystalline substance . It’s used as a feed additive and is a novel multifunctional feed additive that can significantly promote the growth of livestock, poultry, fish, shrimp, cattle, sheep, and other animals, and improve production and reproductive performance .
Physical and Chemical Properties The compound is a light yellow powder or needle-like crystal that dissolves in hot ethanol and slightly dissolves in water . It’s non-toxic and tasteless, and it gradually darkens when exposed to light . The melting point is between 176-183°C , and the boiling point is predicted to be 351.8±42.0 °C . The density is predicted to be 1.104±0.06 g/cm3 . It’s easily soluble in organic solvents .
科学的研究の応用
Chemical Properties and Degradation
1,3-Dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione, also known as 1,3-dimethylisocytosine, has been studied for its chemical properties and degradation behaviors. It undergoes degradation in alkaline solutions to form various pyrimidine derivatives, showing its reactive nature under certain conditions. The compound is also subject to thiation, resulting in the formation of different sulfur-containing pyrimidine compounds (Maehr, Smallheer, & Toome, 1977).
Cycloaddition and Michael-Type Reactions
This compound has been utilized in cycloaddition and Michael-type reactions, showcasing its versatility in chemical synthesis. It undergoes reactions with electron-deficient olefins to produce various pyrido and quinazoline derivatives, which are of interest in medicinal chemistry (Walsh & Wamhoff, 1989).
Synthesis of Antiarrhythmic Agents
In the search for novel class III antiarrhythmic agents, derivatives of 1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione have been synthesized and studied. These compounds show promise in prolonging the action potential duration in cardiac fibers, indicating potential therapeutic applications (Katakami et al., 1992).
Characterization in Cycloaddition Reactions
The compound's intermediates have been characterized spectroscopically and used in cycloaddition reactions with olefinic dienophiles. This leads to the production of quinazoline derivatives, again highlighting its utility in synthetic chemistry (Noguchi, Kiriki, Ushijima, & Kajigaeshi, 1990).
Synthesis of Bromosubstituted Derivatives
The compound has been used in the synthesis of various bromosubstituted pyrimidinedione derivatives. These compounds have potential applications in the development of new materials or pharmaceuticals (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).
Role in Vitamin B2 Biosynthesis
Interestingly, derivatives of this compound play a role in the biosynthesis of vitamin B2 (riboflavin). This showcases its biological relevance and potential applications in understanding and manipulating metabolic pathways (Bacher, Eberhardt, Fischer, Kis, & Richter, 2000).
Safety And Hazards
将来の方向性
The compound is a new type of green multifunctional feed additive with a wide range of biological functions . It’s used in medicine as a health care drug for the prevention and treatment of cardiovascular diseases, and has the effects of treating fatty liver, toxic hepatitis, anti-aging, and preventing precocity . Further scientific research has found that it has the functions of promoting animal growth, improving fur quality, increasing lean meat rate, improving reproductive performance, and preventing diseases .
特性
IUPAC Name |
1,3-dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-12-4-6-15(7-5-12)9-8-10(16)14(3)11(17)13(9)2/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQDTCDQCUXRHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2373763.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpiperidine-2-carboxylic acid](/img/structure/B2373765.png)




![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2373773.png)
![2,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2373774.png)


![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/no-structure.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2373782.png)
![1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2373783.png)
